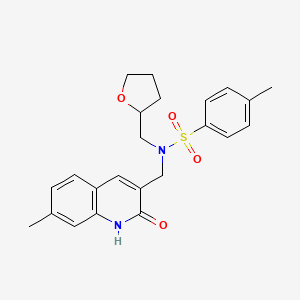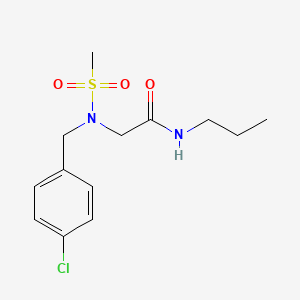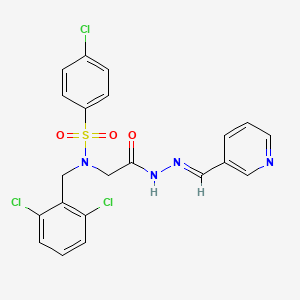
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as CXM or CXM-101, is a novel compound that has been synthesized and studied for its potential therapeutic applications. CXM belongs to a class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects in the body. In addition to its anti-inflammatory and anticancer properties, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have antioxidant effects, and has been studied as a potential treatment for oxidative stress-related diseases. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, which makes it suitable for use in cell-based assays and animal studies. However, there are some limitations to the use of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has not been extensively studied in humans, which limits its potential for clinical translation.
Future Directions
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide. One area of interest is the development of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide analogs with improved potency and selectivity. Another area of interest is the study of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in combination with other drugs or therapies, to determine if it has synergistic effects. Finally, there is a need for further research on the safety and efficacy of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in humans, to determine its potential for clinical use.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with N-cyclohexyl-2-methylbenzamide. This is followed by a series of chemical reactions that result in the formation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide. The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been optimized to produce high yields of pure compound.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas of research include cancer, inflammation, and neurodegenerative diseases. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have anti-inflammatory effects, and has been studied as a potential treatment for arthritis and other inflammatory conditions. In addition, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have anticancer properties, and has been studied as a potential treatment for various types of cancer.
properties
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-23-19(14-17)15-20(24(28)26-23)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h6-8,11-15,21H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBIQQXTFWMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)





